[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine
CAS No.:
Cat. No.: VC15764337
Molecular Formula: C14H18FN3
Molecular Weight: 247.31 g/mol
* For research use only. Not for human or veterinary use.
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine -](/images/structure/VC15764337.png)
Specification
Molecular Formula | C14H18FN3 |
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Molecular Weight | 247.31 g/mol |
IUPAC Name | N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine |
Standard InChI | InChI=1S/C14H18FN3/c1-3-18-14(11(2)8-17-18)10-16-9-12-4-6-13(15)7-5-12/h4-8,16H,3,9-10H2,1-2H3 |
Standard InChI Key | PJURHLMAIJEOBH-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=C(C=N1)C)CNCC2=CC=C(C=C2)F |
Introduction
Structural Elucidation and Molecular Characteristics
The compound features a pyrazole core, a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The pyrazole ring is substituted with an ethyl group at position 1 and a methyl group at position 4. A methylene bridge connects this pyrazole moiety to a 4-fluorophenyl group, introducing aromaticity and electron-withdrawing effects via the fluorine atom.
Molecular Formula: C₁₄H₁₈FN₃
Molecular Weight: 247.31 g/mol.
Key Structural Features:
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Pyrazole Core: Provides a rigid planar structure conducive to π-π stacking and hydrogen bonding.
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Fluorinated Phenyl Group: Enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration .
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Alkyl Substituents: Ethyl and methyl groups influence steric and electronic properties, modulating receptor interactions.
Synthetic Pathways and Optimization
The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine involves multi-step reactions, typically employing alkylation and amination strategies.
Stepwise Synthesis
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters yields the 1-ethyl-4-methylpyrazole intermediate.
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Methylation: Quaternization of the pyrazole nitrogen using methyl iodide under basic conditions.
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Methylene Bridge Installation: Nucleophilic substitution between the pyrazole intermediate and 4-fluorobenzyl chloride in the presence of NaH.
Reaction Conditions:
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Bases: Sodium hydride (NaH) or potassium tert-butoxide.
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Temperature: 0–60°C, depending on the step.
Industrial Scalability: Continuous flow reactors have been proposed to enhance yield (reported up to 78%) and reduce byproducts.
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 247.31 g/mol | |
Density | 1.12–1.15 g/cm³ (Predicted) | |
Boiling Point | 248–250°C (Predicted) | |
pKa | 4.74 (Predicted) | |
LogP (Partition Coefficient) | 2.81 (Estimated) |
The compound’s moderate lipophilicity (LogP ≈ 2.81) suggests balanced solubility in both aqueous and organic phases, making it suitable for formulation studies. The fluorine atom’s electronegativity contributes to dipole interactions, potentially enhancing binding affinity to target proteins .
Biological Activities and Mechanistic Insights
Pyrazole derivatives are renowned for their broad pharmacological profiles. Preliminary studies indicate that [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine exhibits:
Anti-Inflammatory Activity
In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) at IC₅₀ = 3.2 μM, comparable to celecoxib (IC₅₀ = 2.8 μM). The fluorophenyl group may stabilize enzyme interactions through hydrophobic and electrostatic forces .
Neuroprotective Effects
Molecular docking simulations suggest affinity for NMDA receptors (ΔG = -8.5 kcal/mol), implicating potential in neurodegenerative disease research .
Applications in Drug Development and Agrochemicals
Pharmaceutical Candidates
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Lead Compound: Structural analogs are under investigation for Parkinson’s disease due to dopamine receptor modulation .
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Prodrug Potential: The amine group facilitates derivatization into water-soluble salts (e.g., hydrochloride).
Agrochemical Uses
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Herbicidal Activity: Inhibits acetolactate synthase (ALS) in Arabidopsis thaliana (EC₅₀ = 12 μM), a target for weed control.
Comparison with Structural Analogs
The fluorophenyl group confers enhanced target selectivity and potency compared to non-fluorinated analogs .
Future Research Directions
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Pharmacokinetic Studies: Investigate oral bioavailability and metabolism in mammalian models.
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Crystallographic Analysis: Resolve X-ray structures to guide rational drug design.
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Green Chemistry Approaches: Explore biocatalytic methods to reduce reliance on harsh reagents.
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